molecular formula C10H15NOS B14886815 (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol

(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol

Cat. No.: B14886815
M. Wt: 197.30 g/mol
InChI Key: NAKTUHIBKXFOOO-UHFFFAOYSA-N
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Description

(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol is a compound that features a pyrrolidine ring substituted with a thiophene group and a hydroxymethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of a thiophene derivative with a pyrrolidine precursor under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate and a solvent like N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins and enzymes, potentially inhibiting their activity. The thiophene group can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol is unique due to the combination of the pyrrolidine ring, thiophene group, and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1-methyl-5-thiophen-3-ylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C10H15NOS/c1-11-5-8(6-12)4-10(11)9-2-3-13-7-9/h2-3,7-8,10,12H,4-6H2,1H3

InChI Key

NAKTUHIBKXFOOO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CSC=C2)CO

Origin of Product

United States

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